N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine
Description
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole moiety
Properties
IUPAC Name |
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-17-18-15(21-11)16-9-12-7-8-19(10-12)13-5-3-4-6-14(13)20-2/h3-6,12H,7-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOHDGPNQFKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NCC2CCN(C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Thiadiazole Moiety: This can be synthesized through cyclization reactions involving thiosemicarbazide derivatives.
Final Coupling: The final step involves coupling the pyrrolidine and thiadiazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial production methods would scale up these reactions, optimizing for yield and purity, and often involve continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiadiazole ring.
Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Biological Research: The compound is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and thiadiazole moiety are crucial for binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-5-methyl-1,3,4-thiadiazol-2-amine include:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds such as 1,3,4-thiadiazole-2-thiol and its derivatives share the thiadiazole moiety and are studied for their antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
